molecular formula C21H35NO2S B15106815 4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine

4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine

Cat. No.: B15106815
M. Wt: 365.6 g/mol
InChI Key: MKCFQCXHORDERC-UHFFFAOYSA-N
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Description

4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine typically involves the reaction of 4-methylpiperidine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding sulfide.

Scientific Research Applications

4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Phenol, 2,4,6-tris(1-methylethyl): A structurally related compound with different functional groups.

Uniqueness

4-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H35NO2S

Molecular Weight

365.6 g/mol

IUPAC Name

4-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C21H35NO2S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)25(23,24)22-10-8-17(7)9-11-22/h12-17H,8-11H2,1-7H3

InChI Key

MKCFQCXHORDERC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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